4-(Benzylsulfanyl)-3-bromoaniline
Description
4-(Benzylsulfanyl)-3-bromoaniline is an organic compound characterized by the presence of a benzylsulfanyl group attached to a brominated aniline ring
Properties
IUPAC Name |
4-benzylsulfanyl-3-bromoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNS/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUSRLKCPZSSIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylsulfanyl)-3-bromoaniline typically involves the nucleophilic substitution reaction of 4-chloro-3-bromoaniline with benzyl mercaptan. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or dimethylformamide (DMF) to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to enhance reaction rates and product yields. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzylsulfanyl)-3-bromoaniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), ethanol, dimethylformamide (DMF).
Major Products Formed:
Oxidation: 4-(Benzylsulfinyl)-3-bromoaniline, 4-(Benzylsulfonyl)-3-bromoaniline.
Reduction: 4-(Benzylsulfanyl)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzylsulfanyl)-3-bromoaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(Benzylsulfanyl)-3-bromoaniline is primarily related to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction is facilitated by the electrophilic nature of the bromine atom and the nucleophilic nature of the sulfanyl group. The molecular targets and pathways involved may include key enzymes in metabolic pathways and signaling cascades .
Comparison with Similar Compounds
- 4-(Benzylsulfanyl)aniline
- 4-(Benzylsulfonyl)-3-bromoaniline
- 4-(Benzylsulfinyl)-3-bromoaniline
Comparison: 4-(Benzylsulfanyl)-3-bromoaniline is unique due to the presence of both a benzylsulfanyl group and a bromine atom on the aniline ringCompared to its analogs, such as 4-(Benzylsulfonyl)-3-bromoaniline, it offers different reactivity profiles and biological activities, making it a versatile compound for various research and industrial purposes .
Biological Activity
4-(Benzylsulfanyl)-3-bromoaniline, with the CAS number 1250718-37-6, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a bromo group and a benzyl sulfanyl group attached to an aniline structure. Its molecular formula is C₁₃H₁₃BrN₂S, and it has a molecular weight of approximately 303.23 g/mol. The presence of the bromine atom and the sulfanyl group is believed to contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, potentially through the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
- Anticancer Properties : Preliminary research suggests that it may induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death .
Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against several bacterial strains. The results indicated:
- Inhibition Zone : The compound showed a notable inhibition zone against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL, indicating moderate antibacterial efficacy.
Anticancer Activity
Research focusing on the anticancer potential of this compound revealed:
- Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines, including breast and lung cancer cells.
- Mechanistic Insights : Flow cytometry analysis indicated that the compound induces apoptosis through the mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Researchers evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics due to its unique mechanism of action that circumvents common resistance pathways.
- Case Study on Cancer Cell Lines :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃BrN₂S |
| Molecular Weight | 303.23 g/mol |
| Antimicrobial MIC | 32 - 128 µg/mL |
| Apoptosis Induction | Yes (via ROS and caspases) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
